Cas no 2055841-05-7 ((1R,2R)-2-(3-ethoxy-4-fluoro-phenyl)cyclopropanecarboxylic acid)

(1R,2R)-2-(3-ethoxy-4-fluoro-phenyl)cyclopropanecarboxylic acid 化学的及び物理的性質
名前と識別子
-
- (1R,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid
- AMY35667
- trans-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid
- Cyclopropanecarboxylic acid, 2-(3-ethoxy-4-fluorophenyl)-, (1R,2R)-rel-
- (1R,2R)-2-(3-ethoxy-4-fluoro-phenyl)cyclopropanecarboxylic acid
- AS-53375
- AKOS030627747
- (1R,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropane-1-carboxylicacid
- (1R,2R)-2-(3-ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid
- CS-0053634
- P16390
- MFCD30531383
- 2055841-05-7
-
- MDL: MFCD30531383
- インチ: 1S/C12H13FO3/c1-2-16-11-5-7(3-4-10(11)13)8-6-9(8)12(14)15/h3-5,8-9H,2,6H2,1H3,(H,14,15)/t8-,9+/m0/s1
- InChIKey: SFPGDNUXEIEYEY-DTWKUNHWSA-N
- SMILES: FC1C=CC(=CC=1OCC)[C@@H]1C[C@H]1C(=O)O
計算された属性
- 精确分子量: 224.08487243 g/mol
- 同位素质量: 224.08487243 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 269
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 46.5
- 分子量: 224.23
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- Boiling Point: 367.0±42.0 °C at 760 mmHg
- フラッシュポイント: 175.7±27.9 °C
- じょうきあつ: 0.0±0.9 mmHg at 25°C
(1R,2R)-2-(3-ethoxy-4-fluoro-phenyl)cyclopropanecarboxylic acid Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1R,2R)-2-(3-ethoxy-4-fluoro-phenyl)cyclopropanecarboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB486228-5 g |
(1R,2R)-rel-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid; . |
2055841-05-7 | 5g |
€1278.90 | 2023-06-15 | ||
Chemenu | CM326408-10g |
(1R,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid |
2055841-05-7 | 95%+ | 10g |
$1454 | 2023-02-17 | |
Chemenu | CM326408-10g |
(1R,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid |
2055841-05-7 | 95+% | 10g |
$1212 | 2021-06-16 | |
Chemenu | CM326408-5g |
(1R,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid |
2055841-05-7 | 95%+ | 5g |
$872 | 2023-02-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124274-10g |
(1R,2R)-rel-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid |
2055841-05-7 | 98% | 10g |
¥10471 | 2023-04-15 | |
Advanced ChemBlocks | L22252-250MG |
(1R,2R)-Rel-2-(3-ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid |
2055841-05-7 | 97% | 250mg |
$125 | 2023-06-14 | |
eNovation Chemicals LLC | D572556-10G |
(1R,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid |
2055841-05-7 | 97% | 10g |
$1505 | 2024-07-21 | |
eNovation Chemicals LLC | D572556-250mg |
(1R,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid |
2055841-05-7 | 97% | 250mg |
$140 | 2024-07-21 | |
abcr | AB486228-5g |
(1R,2R)-rel-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid; . |
2055841-05-7 | 5g |
€1387.70 | 2025-02-15 | ||
Key Organics Ltd | AS-53375-1G |
(1r,2r)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic acid |
2055841-05-7 | >95% | 1g |
£464.00 | 2025-02-08 |
(1R,2R)-2-(3-ethoxy-4-fluoro-phenyl)cyclopropanecarboxylic acid 関連文献
-
1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
7. Book reviews
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
(1R,2R)-2-(3-ethoxy-4-fluoro-phenyl)cyclopropanecarboxylic acidに関する追加情報
Introduction to (1R,2R)-2-(3-ethoxy-4-fluoro-phenyl)cyclopropanecarboxylic Acid (CAS No. 2055841-05-7)
The compound (1R,2R)-2-(3-ethoxy-4-fluoro-phenyl)cyclopropanecarboxylic acid, identified by its CAS number 2055841-05-7, is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules known for their structural complexity and potential biological activity, making it a subject of extensive research and development in the quest for novel therapeutic agents.
The structural framework of (1R,2R)-2-(3-ethoxy-4-fluoro-phenyl)cyclopropanecarboxylic acid features a cyclopropane ring, which is a three-membered carbon heterocycle known for its unique electronic and steric properties. The presence of chiral centers at the 1 and 2 positions (1R,2R) adds an additional layer of complexity, making this compound a valuable scaffold for the development of enantiomerically pure drugs. The cyclopropane moiety itself is often incorporated into drug molecules due to its ability to enhance binding affinity and metabolic stability.
The aromatic ring in this compound is substituted with both an ethoxy group at the 3-position and a fluoro group at the 4-position. These substituents are strategically placed to modulate the electronic properties of the aromatic system, influencing both the reactivity and biological activity of the molecule. The ethoxy group can serve as a hydrogen bond acceptor, enhancing interactions with biological targets, while the fluoro group can introduce lipophilicity and improve metabolic resistance.
In recent years, there has been a growing interest in the development of fluorinated aromatic compounds due to their broad spectrum of biological activities. Fluorine atoms are known to influence drug properties such as bioavailability, metabolic stability, and binding affinity. For instance, fluorine substitution can prevent enzymatic degradation and enhance binding to biological targets, making fluorinated compounds particularly valuable in drug design. The presence of both ethoxy and fluoro groups in (1R,2R)-2-(3-ethoxy-4-fluoro-phenyl)cyclopropanecarboxylic acid suggests that this compound may exhibit enhanced pharmacological properties compared to its unsubstituted counterparts.
The cyclopropane ring itself is a key feature that contributes to the unique properties of this compound. Cyclopropanes are known for their high ring strain, which can lead to interesting reactivity patterns and enhanced binding interactions with biological targets. Additionally, the chiral centers in the molecule allow for the synthesis of enantiomerically pure forms, which are often required for therapeutic applications due to differences in biological activity between enantiomers.
Current research in the field of medicinal chemistry has highlighted the importance of structural diversity in drug discovery. Compounds like (1R,2R)-2-(3-ethoxy-4-fluoro-phenyl)cyclopropanecarboxylic acid represent an excellent example of how structural complexity can be leveraged to develop novel therapeutic agents. By combining various functional groups in a carefully designed molecular framework, researchers can fine-tune the pharmacological properties of their compounds to achieve desired outcomes.
One area where this compound shows promise is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and dysregulation of kinase activity is associated with various diseases, including cancer. The unique structural features of (1R,2R)-2-(3-ethoxy-4-fluoro-phenyl)cyclopropanecarboxylic acid, particularly its cyclopropane ring and chiral centers, make it an attractive candidate for designing selective kinase inhibitors. Recent studies have demonstrated that cyclopropane-containing compounds can exhibit potent inhibitory effects on certain kinases due to their ability to mimic natural substrates or interfere with enzyme-substrate interactions.
Another potential application of this compound is in the development of central nervous system (CNS) drugs. The presence of both polar (ethoxy) and non-polar (fluoro) substituents suggests that it may be able to cross the blood-brain barrier effectively while maintaining sufficient lipophilicity for good CNS penetration. Additionally, the chiral centers could be exploited to develop enantiomerically pure drugs that exhibit improved efficacy or reduced side effects compared to racemic mixtures.
In conclusion, (1R,2R)-2-(3-ethoxy-4-fluoro-phenyl)cyclopropanecarboxylic acid (CAS No. 2055841-05-7) is a structurally complex and potentially highly active compound with broad applications in pharmaceutical research. Its unique combination of functional groups and chiral centers makes it an attractive scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for fluorinated aromatic compounds and cyclopropane-containing molecules, compounds like this one are likely to play an increasingly important role in drug discovery and development.
2055841-05-7 ((1R,2R)-2-(3-ethoxy-4-fluoro-phenyl)cyclopropanecarboxylic acid) Related Products
- 1935239-97-6(4-(Oxolan-3-yl)oxane-4-carbaldehyde)
- 2228982-57-6(2-{4-(2-methylpropyl)phenylmethyl}oxirane)
- 476634-03-4(N-4-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide)
- 2228597-68-8(4-(5-Methoxy-2-nitrophenyl)pyrrolidin-2-one)
- 1358090-07-9(2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one)
- 518048-05-0(Raltegravir)
- 1443341-68-1(2-(2-(2,3,4-Trifluorophenoxy)ethyl)-1,3-dioxane)
- 29956-84-1(3-Chloro-2-hydroxybenzamide)
- 339101-31-4(4-(3-Nitro-2-pyridinyl)aminobutanoic Acid)
- 946260-12-4(2-(4-chlorophenoxy)-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylacetamide)
